molecular formula C24H25N3OS B2941684 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea CAS No. 851971-62-5

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea

Cat. No.: B2941684
CAS No.: 851971-62-5
M. Wt: 403.54
InChI Key: JOTGXSXRDCAEQC-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea is a research chemical recognized for its potent and selective agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein-coupled receptor that is activated by trace amines and plays a crucial modulatory role in monoaminergic systems in the brain, influencing dopamine, serotonin, and norepinephrine neurotransmission. As a TAAR1 agonist , this compound is a critical tool for investigating the receptor's function in regulating neuronal firing and neurotransmitter release. Its primary research value lies in preclinical studies aimed at understanding and developing novel therapeutic strategies for a range of neuropsychiatric disorders. Research indicates that TAAR1 agonists can modulate dopaminergic activity, which has implications for conditions like schizophrenia , where dopamine dysregulation is a key feature, offering a potential non-dopaminergic target for antipsychotic drug development. Furthermore, due to the receptor's role in reward pathways, this compound is also utilized in studies exploring its effects in models of substance use disorder and depression . The unique structural motif of this thiourea derivative makes it a valuable chemical probe for elucidating TAAR1 signaling mechanisms and its interaction with other neurotransmitter systems.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-17-7-5-8-19(15-17)26-24(29)27(16-20-9-6-14-28-20)13-12-21-18(2)25-23-11-4-3-10-22(21)23/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGXSXRDCAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity associated with this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of furan derivatives with various substituted indoles and tolyl groups. The structural features include a thiourea moiety, which is crucial for its biological activity due to its ability to form hydrogen bonds and interact with biological targets.

Antibacterial Activity

Thiourea derivatives have shown significant antibacterial properties. The compound's structure allows it to inhibit the growth of various pathogenic bacteria. For instance, studies indicate that compounds with similar thiourea structures exhibit potent activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) often below 50 µg/mL .

Antifungal Activity

The antifungal potential of thioureas is also notable. Research has demonstrated that derivatives similar to 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea exhibit effective antifungal activity against fungal pathogens like Candida albicans and Aspergillus niger. The MIC values for these activities can range from 10 to 30 µg/mL depending on the specific structure of the thiourea .

Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties, targeting various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast, prostate, and pancreatic cancer models. IC50 values for related compounds often fall within the range of 5 to 20 µM, indicating significant potency .

The biological activity of thioureas is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes that are critical for bacterial cell wall synthesis and fungal growth.
  • Disruption of Cancer Cell Signaling : They may interfere with signaling pathways involved in cancer cell proliferation and survival.
  • Antioxidant Properties : Some thiourea derivatives exhibit antioxidant activities, which help in reducing oxidative stress in cells .

Data Summary

Activity Type Target Organisms/Cells MIC/IC50 Values References
AntibacterialStaphylococcus aureus, E. coli< 50 µg/mL ,
AntifungalCandida albicans, A. niger10 - 30 µg/mL ,
AnticancerBreast, prostate cancer cells5 - 20 µM ,

Case Studies

  • Antibacterial Screening : A study evaluated a series of thiourea derivatives against a panel of pathogenic bacteria. The results indicated that compounds with furan and indole substituents demonstrated superior antibacterial activity compared to standard antibiotics .
  • Antifungal Efficacy : In vitro tests against A. niger showed that certain thiourea derivatives achieved over 80% inhibition at concentrations as low as 20 µg/mL .
  • Cancer Cell Line Studies : Research on human leukemia cell lines revealed that specific thiourea structures led to significant reductions in cell viability, with IC50 values reaching as low as 1.50 µM .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Below is a systematic comparison with key analogs, highlighting structural differences, biological activities, and physicochemical properties.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) enhance antibacterial activity by increasing electrophilicity and membrane penetration. In contrast, electron-donating groups like the m-tolyl group in the target compound may reduce antibacterial potency but improve MAO-B selectivity due to hydrophobic interactions .
  • Indole vs. Benzoyl-Indole : The 3-fluorobenzoyl substitution in compound 5f () improves MAO-B inhibition (IC₅₀: 0.12 μM) compared to simpler indole derivatives, suggesting that acylated indoles enhance binding to the enzyme’s active site .

Crystallographic and Conformational Analysis: Thioureas with furan-2-ylmethyl groups (e.g., compound 8b in ) crystallize in monoclinic systems (space group P21/c), with intermolecular hydrogen bonds (N–H···S and C–H···O) stabilizing the lattice . The target compound likely adopts a similar conformation, but the m-tolyl group may introduce steric hindrance, reducing crystallinity compared to para-substituted analogs.

Antiviral and Neuroprotective Potential: While HIV-1 RT inhibitors (e.g., 4-fluorophenyl derivatives in ) rely on π-π stacking with Trp229 and hydrogen bonding with Lys101, the m-tolyl group in the target compound lacks the electronegativity required for strong RT binding .

Key Research Findings and Limitations

Antimicrobial Activity :

  • Thioureas with halogenated aryl groups (e.g., 3,4-dichlorophenyl) exhibit superior antibacterial activity compared to alkyl-substituted derivatives. The target compound’s m-tolyl group likely results in reduced potency against Gram-positive bacteria .

Enzyme Inhibition :

  • MAO-B inhibitors require a balance of hydrophobicity and hydrogen-bonding capacity . The furan-2-ylmethyl group in compound 5f contributes to MAO-B selectivity (100-fold over MAO-A), a trait that may extend to the target compound .

Synthetic Challenges: The synthesis of N,N-disubstituted thioureas (e.g., target compound) often requires multi-step reactions, as seen in and . Purification via column chromatography (chloroform/methanol) is critical to isolate structurally complex analogs .

Q & A

Q. What are the optimized synthetic routes for 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea, and how do reaction conditions influence yield?

The synthesis of this thiourea derivative typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the indole intermediate via alkylation or condensation reactions using reagents like n-BuLi in THF under nitrogen at 0°C .
  • Step 2 : Introduction of the thiourea moiety via reaction with isothiocyanates or thiocarbonylating agents (e.g., triphosgene in THF at 0°C) .
  • Step 3 : Functionalization of the furan and m-tolyl groups using coupling agents like Dabco (1,4-diazabicyclo[2.2.2]octane) with CS₂ and BTC (bis(trichloromethyl) carbonate) in toluene .
    Yield Optimization : Lower temperatures (0–5°C) improve selectivity, while solvents like toluene or DCM enhance solubility. Catalysts such as Pd/C (10%) in methanol at 70°C aid in reducing byproducts .

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this thiourea derivative?

  • Spectroscopy :
    • FTIR : Identifies thiourea C=S stretching (1,100–1,250 cm⁻¹) and indole N–H vibrations (3,200–3,400 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., furan methylene protons at δ 4.5–5.0 ppm; indole aromatic protons at δ 6.8–7.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional conformations. For example, C–S bond lengths in thiourea derivatives average 1.68 Å, with intermolecular hydrogen bonding (N–H···S) stabilizing the structure .

Q. What biological activities have been reported for structurally similar thiourea compounds?

Analogous thiourea derivatives exhibit:

  • Anticancer Activity : Inhibition of kinase targets (e.g., EGFR) via hydrogen bonding with key residues (e.g., Met793, Thr854) .
  • Antimicrobial Properties : Disruption of bacterial membrane synthesis, with MIC values ranging from 8–64 µg/mL against Gram-positive pathogens .
  • Antioxidant Effects : Radical scavenging (IC₅₀: 10–50 µM) in DPPH assays, attributed to electron-donating substituents like methyl groups on the indole ring .

Advanced Research Questions

Q. How do molecular docking studies elucidate the interaction between this thiourea derivative and therapeutic targets like EGFR?

Docking simulations (e.g., AutoDock Vina) reveal:

  • Binding Affinity : The thiourea moiety forms hydrogen bonds with EGFR’s catalytic cleft (ΔG ≈ −9.2 kcal/mol). The m-tolyl group enhances hydrophobic interactions with Leu718 and Val726 .
  • Selectivity : Substitution at the indole 2-position (methyl group) reduces steric clashes with Thr790 in mutant EGFR (L858R/T790M), improving inhibitory potency (IC₅₀: 14.8 nM) .
    Validation : Co-crystallization studies (PDB: 1M17) confirm predicted binding modes .

Q. What strategies address discrepancies in biological activity data across different thiourea derivatives?

Contradictions in activity (e.g., antiviral inactivity vs. anticancer efficacy) arise from:

  • Structural Variations : Electron-withdrawing groups (e.g., nitro) on the aryl ring reduce solubility, limiting cellular uptake .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) impact IC₅₀ values .
    Mitigation : Standardize protocols (e.g., MTT assays at 48 hours) and use prodrug strategies (e.g., esterification) to enhance bioavailability .

Q. How do substitution patterns on the indole and furan rings influence conformational stability and reactivity?

  • Indole Substitution : Methyl groups at the 2-position increase steric hindrance, favoring planar conformations (dihedral angles < 10°) that enhance π-π stacking with aromatic residues .
  • Furan Functionalization : Allyl or cyclohexyl groups on the furan ring improve thermal stability (Tₘ > 150°C) but reduce electrophilicity, slowing nucleophilic substitution reactions .
    Experimental Validation : Raman spectroscopy detects conformational shifts (e.g., C=S stretching at 680 cm⁻¹ in planar vs. twisted thioureas) .

Methodological Challenges and Solutions

Q. How can researchers optimize the purification of this thiourea derivative to achieve >95% purity?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for baseline separation of thiourea byproducts .
  • Recrystallization : Methanol/acetonitrile (1:1) yields prismatic crystals with minimal impurities (R factor < 0.05) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : C18 columns (5 µm, 4.6 × 150 mm) with acetonitrile/water (gradient elution) detect impurities at 0.1% levels .
  • Elemental Analysis : Deviations > 0.3% in C/H/N/S indicate incomplete reactions or solvent retention .

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